Cas no 90996-27-3 (8-Methoxybonducellin)

8-Methoxybonducellin is a bioactive flavonoid compound derived from natural sources, notably the Caesalpiniaceae family. It exhibits notable pharmacological properties, including anti-inflammatory, antioxidant, and potential anticancer activities. The methoxy substitution at the 8-position enhances its stability and bioavailability compared to related flavonoids. Its mechanism of action involves modulation of cellular signaling pathways, particularly those related to oxidative stress and inflammation. Researchers value 8-Methoxybonducellin for its selectivity and low cytotoxicity, making it a promising candidate for therapeutic and biochemical applications. Its well-defined structure allows for precise study in medicinal chemistry and drug development. Analytical methods such as HPLC and NMR confirm its high purity and reproducibility.
8-Methoxybonducellin structure
8-Methoxybonducellin structure
商品名:8-Methoxybonducellin
CAS番号:90996-27-3
MF:C18H16O5
メガワット:312.31700
CID:788195
PubChem ID:73353608

8-Methoxybonducellin 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylene]-, (E)-
    • (3E)-7-Hydroxy-8-methoxy-3-(4-methoxybenzylidene)-2,3-dihydro-4H- chromen-4-one
    • 8-Methoxybonducellin
    • (E)-7-hydroxy-8-methoxy-3-(4-methoxybenzylidene)chroman-4-one
    • A-Zearalenol
    • cis-Zearalenol
    • E-8-methoxybonducellin
    • trans-Zearalenol
    • Zearalenol
    • Intricatin
    • 90996-27-3
    • CHEMBL2408720
    • AKOS040734105
    • (3E)-7-hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylene]chroman-4-one
    • (3E)-7-hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one
    • FS-9147
    • 8-methoxyisobonducellin
    • [ "" ]
    • インチ: InChI=1S/C18H16O5/c1-21-13-5-3-11(4-6-13)9-12-10-23-17-14(16(12)20)7-8-15(19)18(17)22-2/h3-9,19H,10H2,1-2H3/b12-9+
    • InChIKey: WOXQROZUZURVHX-FMIVXFBMSA-N
    • ほほえんだ: COc1ccc(cc1)/C=C/2\COc3c(ccc(c3OC)O)C2=O

計算された属性

  • せいみつぶんしりょう: 312.10000
  • どういたいしつりょう: 312.09977361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 452
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 554.4±50.0 °C at 760 mmHg
  • フラッシュポイント: 205.8±23.6 °C
  • PSA: 64.99000
  • LogP: 3.06810
  • じょうきあつ: 0.0±1.6 mmHg at 25°C

8-Methoxybonducellin セキュリティ情報

8-Methoxybonducellin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AH93528-5mg
8-Methoxybonducellin
90996-27-3
5mg
$660.00 2024-05-20

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Wuhan ChemNorm Biotech Co.,Ltd.
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